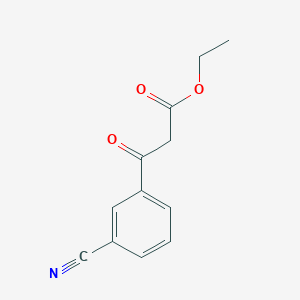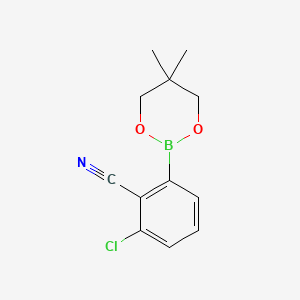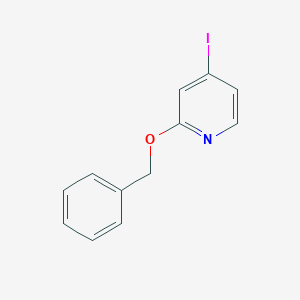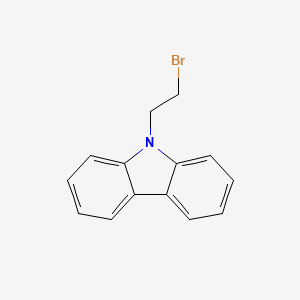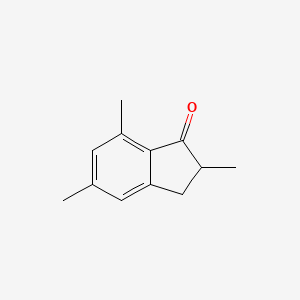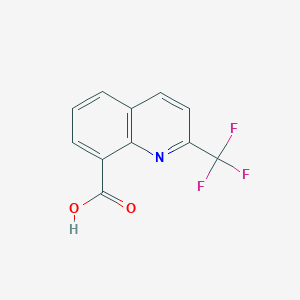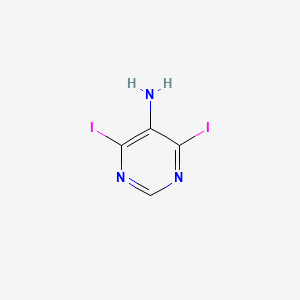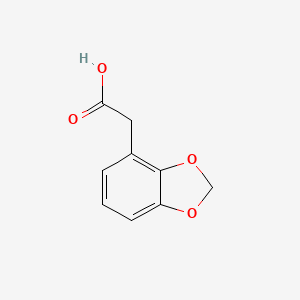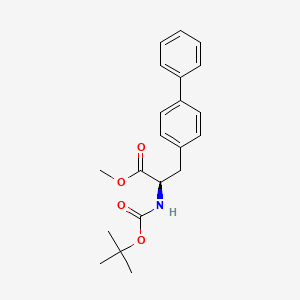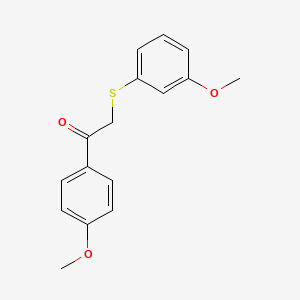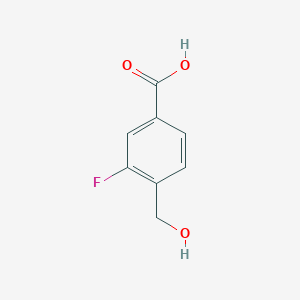
(R)-1,2-环氧癸烷
描述
®-1,2-Epoxydecane , also known as ®-Decane-1,2-epoxide , is an organic compound with the chemical formula C<sub>10</sub>H<sub>20</sub>O . It belongs to the class of epoxides , which are cyclic ethers containing a three-membered ring. The stereochemistry of the epoxide functional group is specified as ® , indicating the configuration of the chiral center.
Synthesis Analysis
The synthesis of ®-1,2-Epoxydecane involves the epoxidation of ®-Decene , an unsaturated hydrocarbon with a double bond between carbon atoms 1 and 2. Common methods for epoxide synthesis include:
- Peroxycarboxylic Acid Epoxidation : Treatment of ®-Decene with a peroxy acid (e.g., peracetic acid) generates the epoxide ring.
- Metal-Catalyzed Epoxidation : Using transition metal catalysts (such as molybdenum or tungsten complexes) to promote the reaction.
Molecular Structure Analysis
The molecular structure of ®-1,2-Epoxydecane consists of a ten-carbon alkane chain with an oxygen atom bridging carbons 1 and 2. The epoxide ring imparts reactivity and unique properties to the compound.
Chemical Reactions Analysis
®-1,2-Epoxydecane participates in various chemical reactions:
- Ring-Opening Reactions : The strained epoxide ring readily undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form open-chain products.
- Hydrolysis : In the presence of water or acid, the epoxide ring can be hydrolyzed to yield the corresponding diol.
- Substitution Reactions : The epoxide oxygen can be replaced by other functional groups (e.g., halides, alcohols) through nucleophilic substitution.
Physical And Chemical Properties Analysis
- Physical State : ®-1,2-Epoxydecane is a colorless liquid at room temperature.
- Boiling Point : Approximately 200°C .
- Density : Around 0.85 g/cm<sup>3</sup> .
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ether).
科学研究应用
光催化环氧化反应
- 钛白粉光催化:使用紫外照射的钛白粉和分子氧将1-癸烯转化为1,2-环氧癸烷。反应速率受过氧化氢添加的影响,在可见光下比紫外光更有效(Ohno, Masaki, Hirayama, & Matsumura, 2001)。
等离子体环氧化
- 大气压辉光等离子体(APGP)环氧化:使用APGP进行1-癸烯的环氧化,主要生成1,2-环氧癸烷。该过程在大气压下无需催化剂(Suga & Sekiguchi, 2006)。
共聚反应
- 与二氧化碳和酸酐的共聚反应:将1-癸烯转化为1,2-环氧癸烷,并与二氧化碳和不同的环酸酐进行开环共聚,产生具有高转化率和分子量的聚碳酸酯和聚酯(Jin, Zeng, & Ullah, 2017)。
不对称催化合成
- 对映纯R-芳氧醇合成:探索了末端环氧化合物与酚的动力学分辨,产生高对映选择性的R-芳氧醇。这一过程对合成药用重要化合物具有价值(Ready & Jacobsen, 1999)。
酶催化水解
- 微粒体环氧化物水解酶催化水解:研究了兔肝微粒体环氧化物水解酶对1,2-环氧癸烷的水解的对映选择性,探索了酶基于烷基链结构选择底物的能力(Bellucci, Chiappe, Conti, Marioni, & Pierini, 1989)。
微生物生物转化
- 假单胞菌油酸生物转化:使用假单胞菌油酸在两相系统中将1-癸烯转化为(R)-1,2-环氧癸烷,展示了创造手性环氧化合物的潜力(Smet, Kingma, Wynberg, & Witholt, 1983)。
安全和危害
- Toxicity : Epoxides can be toxic due to their reactivity with cellular nucleophiles.
- Irritant : Skin and eye contact should be avoided.
- Flammability : Treat as a flammable liquid.
未来方向
Research on ®-1,2-Epoxydecane could explore:
- Catalytic Asymmetric Epoxidation : Developing efficient methods for enantioselective epoxidation.
- Biological Applications : Investigating its potential as a bioactive compound or precursor.
属性
IUPAC Name |
(2R)-2-octyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHBRRZYSORSH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Epoxydecane | |
CAS RN |
67210-36-0 | |
| Record name | 1,2-Epoxydecane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67210-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYDECANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


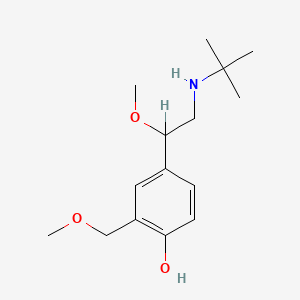
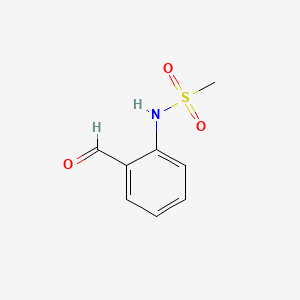
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
